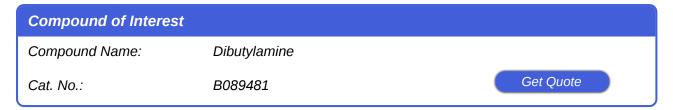


In-Depth Technical Guide: 13C NMR Spectral Analysis of Dibutylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for **dibutylamine**. The information is intended to support researchers and professionals in the fields of chemical analysis, drug development, and materials science by offering detailed spectral data, experimental protocols, and a structural correlation of the spectral peaks.

Introduction to Dibutylamine

Dibutylamine, also known as N-butylbutan-1-amine, is a secondary amine with the chemical formula C8H19N.[1][2] It is a colorless to yellow liquid with a characteristic amine-like odor.[1] **Dibutylamine** finds applications as a corrosion inhibitor, in the manufacture of emulsifiers, and as a flotation agent.[2] Understanding its molecular structure and purity is crucial for its various industrial and research applications, and 13C NMR spectroscopy is a powerful analytical technique for this purpose.

13C NMR Spectral Data

The 13C NMR spectrum of **dibutylamine** provides insights into the electronic environment of each carbon atom in the molecule. Due to the symmetry of the molecule, where two identical butyl chains are attached to a central nitrogen atom, the four carbon atoms of one butyl chain are chemically equivalent to the corresponding four carbon atoms of the other chain. This results in a simplified spectrum with four distinct signals.



The chemical shifts for each carbon atom are influenced by their proximity to the electronegative nitrogen atom. Carbons directly bonded to the nitrogen (α -carbons) are the most deshielded and thus appear at the highest chemical shift (downfield). The deshielding effect of the nitrogen atom diminishes with increasing distance along the carbon chain.[3]

The following table summarizes the 13C NMR chemical shifts for **dibutylamine**, recorded in deuterated chloroform (CDCl3).

Carbon Atom	Chemical Shift (ppm)
C1 (α-carbon)	48.9
C2 (β-carbon)	32.5
C3 (γ-carbon)	20.5
C4 (δ-carbon)	14.0

Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS)

Experimental Protocol

The acquisition of high-quality 13C NMR data is essential for accurate structural elucidation and purity assessment. Below is a detailed methodology for obtaining the 13C NMR spectrum of **dibutylamine**.

3.1. Sample Preparation

- Sample: High-purity **dibutylamine** (≥99.5%) is used.
- Solvent: Deuterated chloroform (CDCl3) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds.[4]
- Concentration: Approximately 50-100 mg of dibutylamine is dissolved in 0.5-0.7 mL of CDCl3 in a standard 5 mm NMR tube.
- Reference Standard: Tetramethylsilane (TMS) is added as an internal reference standard for chemical shifts, with its signal set to 0.0 ppm.



3.2. NMR Spectrometer and Parameters

- Instrument: A high-field NMR spectrometer, such as a Varian HA-100/Digilab FT-NMR-3 or equivalent, is utilized.[4]
- Nucleus: 13C
- Frequency: The spectrometer operates at a frequency appropriate for 13C NMR, typically ranging from 75 to 150 MHz depending on the magnetic field strength.
- Acquisition Mode: Proton-decoupled (broadband decoupling) mode is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Pulse Sequence: A standard single-pulse sequence is typically used.
- Number of Scans: A sufficient number of scans (e.g., 128 to 1024) are accumulated to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).
- Relaxation Delay: A relaxation delay (D1) of 1-2 seconds is set between scans to allow for full relaxation of the carbon nuclei.
- Temperature: The experiment is conducted at a constant temperature, typically 25 °C (298 K).

3.3. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.



Structural Assignment and Visualization

The chemical structure of **dibutylamine** and the assignment of the 13C NMR signals are illustrated in the following diagram. The numbering of the carbon atoms corresponds to the data presented in the table.

Caption: Molecular structure of **dibutylamine** with 13C NMR peak assignments.

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